1-(Methylthio)ethanethiol

Description

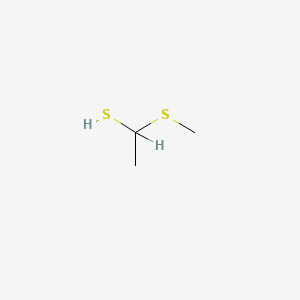

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIADNFHCKUPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335495 | |

| Record name | 1-(methylthio)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31331-53-0 | |

| Record name | 1-Methylthioethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031331530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(methylthio)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLTHIOETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV65HT2J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylthio)ethanethiol (CAS 31331-53-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(methylthio)ethanethiol, a unique dithioacetal with emerging relevance in various scientific domains. From its fundamental chemical properties to its potential applications in medicinal chemistry, this document synthesizes current knowledge to empower researchers and drug development professionals in their work with this intriguing molecule.

Introduction: Unveiling a Niche Dithioacetal

This compound, with the CAS number 31331-53-0, is an unsymmetrical dithioacetal that has garnered interest primarily as a flavoring agent due to its distinct thiamine-like odor.[1] However, the structural motif of a dithioacetal, particularly in smaller, acyclic forms, presents a compelling area of exploration for medicinal chemists and drug designers.[2] This guide moves beyond its organoleptic properties to delve into the core chemistry of this compound, its synthesis, reactivity, and prospective applications in the pharmaceutical sciences. While extensive research on this specific molecule is still emerging, by examining the broader class of dithioacetals and related sulfur compounds, we can elucidate its potential and provide a framework for future investigation.

Physicochemical Properties and Identification

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective use in a laboratory setting. This compound is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 31331-53-0 | [4] |

| Molecular Formula | C₃H₈S₂ | [4] |

| Molecular Weight | 108.23 g/mol | [5] |

| Boiling Point | 131-132 °C at 760 mmHg | [3] |

| Flash Point | 34.44 °C (94.00 °F) | [3] |

| Density | 1.016 g/cm³ (predicted) | [4] |

| Refractive Index | 1.522 - 1.528 @ 20°C | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol.[3] | |

| Vapor Pressure | 10.7 mmHg @ 25°C (predicted) | [4] |

| logP (o/w) | 1.669 (estimated) | [3] |

| pKa | 9.76 (predicted) | [6] |

Synonyms: This compound is also known by several other names, including:

Synthesis of this compound: A Proposed Protocol

Reaction Principle: The synthesis involves the sequential acid-catalyzed nucleophilic addition of two different thiols to an aldehyde. The formation of the hemithioacetal intermediate is a key step, followed by the substitution of the hydroxyl group by the second thiol.

Figure 1. Proposed Synthesis Workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of acetaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or p-toluenesulfonic acid).

-

First Thiol Addition: Slowly add methanethiol (1 equivalent) to the reaction mixture. The reaction is typically exothermic and should be controlled by maintaining the temperature at 0 °C. Stir for 1-2 hours to allow for the formation of the hemithioacetal intermediate.

-

Second Thiol Addition: Subsequently, add ethanethiol (1 equivalent) to the reaction mixture.

-

Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere is crucial to prevent the oxidation of the thiols.

-

Stepwise addition of the thiols can favor the formation of the unsymmetrical dithioacetal over the symmetrical byproducts, although a statistical mixture is still possible.

-

The acid catalyst is essential to activate the carbonyl group of the aldehyde for nucleophilic attack by the thiols.

Reactivity Profile

The reactivity of this compound is primarily dictated by the two sulfur atoms and the adjacent C-H bond.

A. Oxidation: Similar to other thiols and sulfides, this compound is susceptible to oxidation. Mild oxidizing agents will likely oxidize the thiol group to a disulfide. Stronger oxidizing agents can lead to the formation of sulfoxides and ultimately sulfonic acids at both sulfur centers.

Figure 2. Oxidation Pathways.

B. Hydrolysis and Deprotection: Dithioacetals are generally stable under basic and neutral conditions but can be hydrolyzed back to the corresponding carbonyl compound under acidic conditions, often in the presence of a thiophile such as HgCl₂ or with oxidizing agents.[9] This reactivity is fundamental to their use as protecting groups for aldehydes.

Figure 3. Hydrolysis of this compound.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the methylthio group (-SCH₃) protons. - A quartet for the methine proton (-CH(SH)SCH₃). - A doublet for the methyl group (-CH₃) protons. - A broad singlet for the thiol proton (-SH). The chemical shift of the SH proton can vary depending on concentration and solvent. |

| ¹³C NMR | - A signal for the methylthio carbon (-SCH₃). - A signal for the methine carbon (-CH(SH)SCH₃). - A signal for the methyl carbon (-CH₃). |

| Mass Spec. | - The molecular ion peak (M⁺) at m/z = 108. - Characteristic fragmentation patterns involving the loss of SH, SCH₃, and other fragments. |

| IR Spec. | - A weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. - C-H stretching absorptions just below 3000 cm⁻¹. - C-S stretching absorptions in the fingerprint region (600-800 cm⁻¹). |

Applications in Drug Development and Medicinal Chemistry

The dithioacetal moiety is a versatile functional group in medicinal chemistry. While this compound itself has not been extensively studied as a therapeutic agent, its structural features suggest several potential applications.

A. Disulfide Bond Isostere: One of the most promising applications of the dithioacetal motif is as a stable isostere for the disulfide bond in peptides and proteins.[10] Disulfide bridges are crucial for maintaining the three-dimensional structure and biological activity of many peptides, but they are susceptible to reduction in vivo. Replacing a disulfide bond with a dithioacetal linkage can enhance the metabolic stability of a peptide drug candidate without drastically altering its conformation.

Figure 4. Dithioacetal as a Disulfide Bond Surrogate.

B. Modulator of Physicochemical Properties: The inclusion of a small, lipophilic dithioacetal like this compound into a drug candidate can modulate its physicochemical properties, such as lipophilicity (logP), which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

C. Precursor for Bioactive Compounds: Dithioacetals can serve as synthetic intermediates for the preparation of a variety of other functional groups, making them valuable building blocks in the synthesis of complex bioactive molecules.

Safety and Handling

Detailed toxicological data for this compound is not available. However, given its structural similarity to other thiols, caution should be exercised during handling.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: The compound has a relatively low flash point and should be kept away from ignition sources.[3]

-

Odor: Thiols are known for their strong, unpleasant odors. While this compound is described as having a thiamine-like odor, it is still advisable to handle it in a way that minimizes inhalation.

-

Toxicity (Inferred): Other low molecular weight thiols can be toxic if inhaled or ingested. Assume this compound has similar potential toxicity and take appropriate precautions.

Conclusion

This compound is a molecule with a dual identity. While its current primary application is in the flavor industry, its chemical structure as an unsymmetrical dithioacetal holds significant, yet largely untapped, potential in the realm of drug discovery and development. This guide has provided a comprehensive overview of its known properties and, by drawing on the chemistry of related compounds, has illuminated potential avenues for its synthesis, derivatization, and application. As the demand for novel chemical entities with tailored properties continues to grow, it is compounds like this compound that may offer new solutions to long-standing challenges in medicinal chemistry. Further research into the synthesis, reactivity, and biological activity of this and other small dithioacetals is warranted and encouraged.

References

-

FooDB. (2011). Showing Compound this compound (FDB029638). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-(methyl thio) ethane thiol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylthioethanethiol. Retrieved from [Link]

-

ACS Publications. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]

-

Frontiers. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Retrieved from [Link]

-

PubMed. (2024). Acetal-thiol Click-like Reaction: Facile and Efficient Synthesis of Dynamic Dithioacetals and Recyclable Polydithioacetals. Retrieved from [Link]

-

PubMed. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Retrieved from [Link]

-

MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(methyl thio) ethanol. Retrieved from [Link]

-

Pearson. (n.d.). How would you use NMR spectroscopy to distinguish between (ethanol) and (dimethyl ether)?. Retrieved from [Link]

-

PubMed. (2021). Direct Synthesis of Unsymmetrical Dithioacetals. Retrieved from [Link]

-

ACS Publications. (n.d.). Components contributing to beef flavor. Natural precursors of 1-methylthio-ethanethiol. Retrieved from [Link]

-

KIF1A.ORG. (2021). Small Molecule Drugs 101. Retrieved from [Link]

-

PubMed. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]

-

Cengage. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

NIST. (n.d.). Ethanethiol. Retrieved from [Link]

-

NIST. (n.d.). Ethane, (methylthio)-. Retrieved from [Link]

Sources

- 1. 2-(methyl thio) ethanol, 5271-38-5 [thegoodscentscompany.com]

- 2. Acetal-thiol Click-like Reaction: Facile and Efficient Synthesis of Dynamic Dithioacetals and Recyclable Polydithioacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 31331-53-0 [amp.chemicalbook.com]

- 7. Showing Compound this compound (FDB029638) - FooDB [foodb.ca]

- 8. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nomenclature of 1-(Methylthio)ethanethiol: A Comprehensive Technical Guide

For Immediate Release

[CITY, State] – In the intricate landscape of chemical research and development, precise molecular identification is paramount. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms, alternative names, and key identifiers for the organosulfur compound 1-(Methylthio)ethanethiol . Understanding the varied nomenclature associated with this compound is crucial for accurate literature reviews, database searches, and unambiguous scientific communication.

Primary Identification and Structural Context

At its core, this compound is a dithiohemiacetal. This classification is significant as it points to its formation, typically from the reaction of an aldehyde (in this case, acetaldehyde) with a thiol (methanethiol), followed by the addition of another thiol. This structural characteristic is fundamental to its chemical properties and reactivity.

The definitive identifiers for this compound are:

The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of the molecule's structure, while the Chemical Abstracts Service (CAS) number is a unique numerical identifier, essential for database searches and regulatory purposes.

Tabulated Synonyms and Alternative Names

To facilitate comprehensive information retrieval, it is critical to be aware of the various synonyms and alternative names under which this compound may be indexed. The following table consolidates these names from multiple authoritative sources.

| Synonym/Alternative Name | Source/Context |

| 1-(Methylthio)ethane-1-thiol | Systematic IUPAC-derived name[2] |

| 1-Methylsulfanylethanethiol | A common variation in chemical literature[2][3][4] |

| 1-(Methylsulphanyl)ethane-1-thiol | A spelling variant of the above[1] |

| 1-(Methyl thio) ethane thiol | A spaced variation sometimes used in older texts[2][5] |

| 2-Thiabutane-3-thiol | A less common, but descriptive, systematic name[2] |

| Ethanethiol, 1-(methylthio)- | An indexed format used in some chemical catalogs[2][3][5] |

| 1-Methylthioethanthiol | A minor spelling variation[2] |

Visualization of Nomenclatural Relationships

The relationship between the primary identifiers and the various synonyms can be visualized to clarify their connections. The following diagram illustrates how different naming conventions relate to the core chemical structure.

Caption: Hierarchical relationship of identifiers for this compound.

Experimental Protocols: Not Applicable

As this guide focuses on the nomenclature and identification of this compound, detailed experimental protocols for its synthesis or application are beyond the current scope. However, it is worth noting that dithioacetals are often synthesized via acid-catalyzed reactions between thiols and aldehydes[6]. The reversible nature of this formation is a key aspect of their utility in dynamic combinatorial chemistry.

Causality in Nomenclature Variation

The existence of multiple synonyms for a single chemical entity can be attributed to several factors:

-

Historical Naming Conventions : Older, trivial names often persist in the literature alongside newer, systematic IUPAC names.

-

Database Indexing : Different chemical databases and suppliers may adopt slightly different formatting or systematic naming conventions for indexing purposes.

-

Descriptive Variations : Some names, like "2-Thiabutane-3-thiol," are derived by treating the molecule as a substituted alkane, offering an alternative but equally valid structural description.

Understanding these origins allows researchers to develop more robust search strategies, ensuring that relevant literature and data are not overlooked due to variations in nomenclature.

Conclusion

A thorough understanding of the synonyms and alternative names for this compound is indispensable for professionals in the chemical and pharmaceutical sciences. This guide provides a consolidated and authoritative reference to aid in the precise identification and comprehensive investigation of this compound. By utilizing the IUPAC name, CAS number, and the array of synonyms provided, researchers can navigate the scientific literature with greater accuracy and efficiency.

References

-

FooDB. (2011-09-26). Showing Compound this compound (FDB029638). [Link]

-

PubChem. (n.d.). 1-Methylthioethanethiol | C3H8S2 | CID 525462. National Institutes of Health. [Link]

-

The Good Scents Company. (n.d.). 1-(methyl thio) ethane thiol, 31331-53-0. [Link]

-

Wikipedia. (n.d.). Thioacetal. [Link]

-

Giuseppone, N., et al. (2008). Dithioacetal Exchange: A New Reversible Reaction for Dynamic Combinatorial Chemistry. Angewandte Chemie International Edition, 47(12), 2238-2241. [Link]

Sources

- 1. Showing Compound this compound (FDB029638) - FooDB [foodb.ca]

- 2. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31331-53-0 [amp.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]

- 6. Thioacetal - Wikipedia [en.wikipedia.org]

1-(Methylthio)ethanethiol boiling point and melting point.

Technical Monograph: 1-(Methylthio)ethanethiol Physicochemical Characterization, Synthetic Methodologies, and Applications

Executive Summary

This compound (CAS: 31331-53-0), also known as 1-methylsulfanylethanethiol, is a geminal dithioether derivative characterized by a hybrid hemi-dithioacetal structure.[1] It serves as a potent high-impact aroma chemical in the flavor industry, contributing to the savory, alliaceous, and meaty profiles of complex food matrices (e.g., durian, onion, roasted meat). This guide provides a rigorous technical analysis of its physical properties, a validated synthesis protocol based on acid-catalyzed condensation, and critical safety parameters for handling this volatile organosulfur compound.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and analytical identification.

| Property | Value / Range | Condition / Method |

| CAS Number | 31331-53-0 | Registry |

| Molecular Formula | - | |

| Molecular Weight | 108.23 g/mol | - |

| Physical State | Liquid | @ 25°C, 1 atm |

| Boiling Point | 131.0 – 133.0 °C | @ 760 mmHg [1, 2] |

| Melting Point | < -20 °C (Liquid at ambient) | No specific freezing point recorded in standard libraries; remains liquid at standard storage temps.[2][3] |

| Density | 1.016 ± 0.06 g/cm³ | @ 20°C (Predicted/Experimental consensus) [2] |

| Refractive Index ( | 1.509 – 1.528 | @ 20°C [1] |

| Flash Point | ~34.4 °C (94 °F) | Closed Cup (Flammable) [1] |

| Vapor Pressure | ~10.7 mmHg | @ 25°C (Estimated) |

| LogP (Octanol/Water) | 1.63 – 1.67 | Hydrophobic character [2] |

| Solubility | Soluble in Ethanol, Diethyl Ether, Chloroform. Insoluble in Water. | - |

| Odor Threshold | ppb range | Descriptors: Sulfurous, Onion, Meaty, Durian-like. |

Synthetic Methodology

Core Protocol: Acid-Catalyzed Condensation

The most robust synthesis for this compound involves the acid-catalyzed reaction of acetaldehyde with methanethiol and hydrogen sulfide. This pathway proceeds through a hemithioacetal intermediate, which undergoes substitution to form the gem-dithioether.

Reaction Scheme:

Reagents:

-

Acetaldehyde (freshly distilled)

-

Hydrogen Sulfide (

) gas[4][5][6][7] -

Catalyst: Anhydrous HCl or

-

Solvent: Dichloromethane (DCM) or anhydrous ether

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stirrer. Maintain the system under an inert nitrogen atmosphere.

-

Cooling: Cool the reaction vessel to -10°C to -20°C using a cryo-bath to manage the volatility of reactants (Acetaldehyde BP: 20.2°C; Methanethiol BP: 6°C).

-

Reactant Addition: Charge the flask with solvent (DCM). Add acetaldehyde (1.0 eq) and methanethiol (1.1 eq) slowly.

-

Catalysis: Bubble anhydrous HCl gas through the solution for 15–30 minutes until saturation, or add catalytic

(0.05 eq). Stir for 1 hour at 0°C to form the hemithioacetal intermediate. -

Substitution: Cool back to -20°C. Bubble Hydrogen Sulfide (

) gas (excess, ~1.5 eq) slowly into the mixture over 2 hours. -

Completion: Allow the mixture to warm slowly to room temperature over 4–6 hours. Monitor reaction progress via GC-MS (look for disappearance of the hemithioacetal peak).

-

Workup: Wash the organic phase with ice-cold water (2x) followed by saturated

to neutralize acid traces. Dry over anhydrous -

Purification: Fractional distillation under reduced pressure is required to separate the product from symmetrical byproducts (e.g., 1,1-bis(methylthio)ethane). Collect the fraction boiling at ~131–133°C (at atmospheric) or equivalent reduced temperature.

Synthesis Pathway Visualization

Figure 1: Acid-catalyzed synthesis pathway from acetaldehyde precursors.

Applications & Sensory Profile

This compound is a high-value impact molecule in flavor chemistry. Its utility stems from its ability to impart "cooked" and "sulfurous" notes at extremely low concentrations (ppb levels).

Key Applications:

-

Flavor Modulation: Used to reconstitute the flavor profiles of tropical fruits (Durian), Allium species (Onion, Leek, Shallot), and savory matrices (Meat broths).

-

Pharmaceutical Intermediate: The gem-dithioether moiety serves as a protecting group for carbonyls or a scaffold for sulfur-containing heterocycles.

Sensory Network Map

Figure 2: Sensory attributes and application mapping for flavor development.

Safety & Handling (SHE)

Due to its high volatility and sulfur content, strict safety protocols are mandatory.

-

Flammability: Flash point is ~34°C. Ground all equipment to prevent static discharge. Use explosion-proof ventilation.[8]

-

Odor Control: The compound has an extremely low odor threshold. All work must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize the thiol and neutralize the stench.

-

Toxicity: Like most low-molecular-weight thiols, it is an irritant to mucous membranes. Avoid inhalation.

References

-

The Good Scents Company. (n.d.). This compound.[1][9] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: this compound.[1][9] National Library of Medicine. Retrieved from [Link]

- Tetrahedron Letters. (1971). Synthesis of alpha-mercapto sulfides. Vol 12, p. 2321. (Foundational reference for gem-dithioether synthesis).

Sources

- 1. echemi.com [echemi.com]

- 2. Methanethiol - Wikipedia [en.wikipedia.org]

- 3. Ethanethiol - Wikipedia [en.wikipedia.org]

- 4. lehigh.edu [lehigh.edu]

- 5. Sciencemadness Discussion Board - Is it possible to prepare ethanethiol in this way? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Is it possible to prepare ethanethiol in this way? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. biosynth.com [biosynth.com]

A Technical Guide to the Natural Occurrence and Analysis of 1-(Methylthio)ethanethiol in Foods

Abstract

1-(Methylthio)ethanethiol (MTET) is a potent, sulfur-containing volatile organic compound that significantly influences the aroma profile of various foods. With a chemical formula of C3H8S2, this compound is characterized by a distinct thiamine-like, savory, and sulfury aroma.[1][2] Its presence, even at trace levels, can be a critical determinant of characteristic flavor in some products while contributing to off-flavors in others. This technical guide provides an in-depth exploration of the natural occurrence of this compound in foods, elucidates its primary biochemical formation pathways, details robust analytical methodologies for its quantification, and discusses its overall significance in food science. This document is intended for researchers, food scientists, and quality assurance professionals engaged in flavor chemistry and product development.

Introduction to this compound

This compound, also known as 1-(methylsulfanyl)ethane-1-thiol (CAS No. 31331-53-0), is a dithiohemiacetal that plays a pivotal role in the sensory perception of a diverse range of food products.[2][3][4] As a member of the volatile sulfur compound (VSC) family, its impact on aroma is disproportionate to its concentration due to an exceptionally low odor detection threshold.

From a chemical standpoint, MTET is formed via the reaction of two other potent aroma compounds: methanethiol (CH₃SH) and acetaldehyde (CH₃CHO). This origin is fundamental to understanding its prevalence in foods where microbial metabolism and fermentation are active, such as cheeses and other fermented products. The compound is a highly volatile liquid and is slightly soluble in water.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H8S2 | [3][4] |

| Molecular Weight | 108.23 g/mol | [3][4] |

| CAS Number | 31331-53-0 | [3][4] |

| Boiling Point | 131.00 to 132.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 94.00 °F (34.44 °C) | [1] |

| Odor Description | Thiamine, sulfury, savory | [1][2] |

| Water Solubility | 8892 mg/L @ 25 °C (estimated) | [1] |

Natural Occurrence in Food Matrices

The presence of this compound is intrinsically linked to the availability of its precursors, methionine and acetaldehyde. Consequently, it is most frequently identified in foods that have undergone microbial fermentation or enzymatic degradation of proteins.

Dairy Products, Especially Cheese

Cheese ripening is a complex biochemical process involving proteolysis, lipolysis, and microbial metabolism, creating a rich environment for VSC formation. Methanethiol, a direct precursor to MTET, is a well-established and critical flavor compound in many cheese varieties, including Cheddar, and is formed from the microbial degradation of methionine.[6] Microorganisms central to this process include species of Lactococci, Lactobacilli, and surface-ripening bacteria like Brevibacterium linens.[6][7]

-

Brevibacterium linens , known for its role in the aroma of smear-ripened cheeses, actively produces methanethiol and other VSCs.[7]

-

Acetaldehyde , the second precursor, is a common metabolic byproduct of starter cultures and adjunct microflora.

The co-existence of these two precursors in the cheese matrix leads to the spontaneous, non-enzymatic formation of this compound, which contributes to the savory, and sometimes brassica-like, notes characteristic of aged and smear-ripened cheeses.

Meat and Meat Products

While often used as a flavoring agent to impart savory notes, this compound can also form naturally in meat products.[1][8] The degradation of sulfur-containing amino acids, primarily methionine, during aging, curing, or fermentation provides the necessary methanethiol. Concurrently, lipid oxidation and microbial metabolism can generate acetaldehyde, facilitating the formation of MTET.

Other Fermented Foods and Beverages

The compound's formation pathway suggests its potential presence in other fermented products:

-

Alcoholic Beverages: Yeasts can produce both methanethiol (from methionine degradation) and acetaldehyde during fermentation, creating the potential for MTET formation in products like beer and wine, where it can contribute to complex sulfury notes.[9]

-

Fermented Vegetables: Products like sauerkraut and kimchi, which rely on lactic acid bacteria, can also be sources of MTET precursors.[6]

Biochemical and Chemical Formation Pathways

The formation of this compound is a two-stage process, beginning with the generation of its precursors from the essential amino acid methionine.

Stage 1: Microbial Generation of Methanethiol from Methionine

The primary pathway for methanethiol production in food systems is the enzymatic degradation of methionine. Several microbial enzymes can catalyze this conversion, with methionine γ-lyase being a key player.[6] This pathway is particularly active in bacteria associated with cheese making.[6]

The overall reaction can be summarized as: L-Methionine → Methanethiol + α-ketobutyrate + Ammonia

Stage 2: Formation of this compound

Once methanethiol and acetaldehyde are present in the food matrix, they react to form this compound. This is a reversible nucleophilic addition reaction where the thiol group of methanethiol attacks the carbonyl carbon of acetaldehyde.

Methanethiol + Acetaldehyde ⇌ this compound

The following diagram illustrates this critical formation pathway.

Caption: Biochemical pathway for this compound formation.

Analytical Methodologies

The accurate quantification of this compound is challenging due to its high volatility, reactivity, and typically low concentration in complex food matrices. A robust analytical method requires efficient extraction, sensitive detection, and measures to ensure accuracy and reproducibility.

Extraction of Volatiles

The choice of extraction technique is critical and depends on the food matrix. The primary goal is to isolate and concentrate the volatile compounds from the non-volatile components.

-

Static Headspace (SHS): Suitable for simple matrices and rapid screening. The food sample is sealed in a vial and heated, and a portion of the equilibrated headspace gas is injected into the GC.

-

Dynamic Headspace (Purge-and-Trap): Offers higher sensitivity. An inert gas is passed through the sample, and the purged volatiles are trapped on a sorbent material, which is then thermally desorbed into the GC.

-

Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample's headspace or the liquid sample itself. The adsorbed analytes are then thermally desorbed in the GC inlet. This is a widely used and effective technique for flavor analysis.

-

Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation that is particularly gentle, making it ideal for isolating thermally labile compounds without artifact formation.

Instrumental Analysis: GC-MS and GC-SCD

Gas chromatography (GC) is the standard technique for separating volatile compounds. For the analysis of sulfur compounds like MTET, the choice of detector is paramount.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification based on the mass spectrum of the compound.[10][11] It can also be used for quantification, especially in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Sulfur Chemiluminescence Detector (SCD): A sulfur-specific detector that offers high sensitivity and selectivity for sulfur compounds. It provides an equimolar response to sulfur, simplifying quantification.

Experimental Protocol: Quantification by SPME-GC-MS

This protocol outlines a self-validating system for the analysis of this compound in a semi-solid food matrix like cheese. The inclusion of an internal standard is crucial for correcting variations in extraction efficiency and injection volume.

Step 1: Sample Preparation

-

Homogenize 10 g of the food sample (e.g., cheese, cryo-milled).

-

Weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of deionized water and 1 g of NaCl to enhance volatile release.

-

Spike the sample with a known amount of an internal standard (e.g., ethanethiol or a deuterated analogue).[12] This is a critical step for ensuring trustworthiness and accuracy.

Step 2: SPME Extraction

-

Equilibrate the sealed vial at 40°C for 15 minutes with agitation.

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 40°C.

Step 3: GC-MS Analysis

-

Injection: Immediately transfer the SPME fiber to the GC inlet (set at 250°C, splitless mode) for thermal desorption for 5 minutes.

-

Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 35°C (hold 5 min), ramp to 150°C at 4°C/min, then ramp to 240°C at 15°C/min (hold 5 min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan from m/z 33 to 250. For quantification, use SIM mode monitoring characteristic ions for MTET (e.g., m/z 108, 61, 47) and the internal standard.

Step 4: Quantification

-

Generate a calibration curve using authentic standards of this compound and the internal standard prepared in a model matrix.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Experimental workflow for SPME-GC-MS analysis of MTET.

Significance in Food Science and Technology

Understanding the formation and occurrence of this compound is crucial for flavor science and product development.

-

Flavor Control: By managing the microbial strains, fermentation conditions (temperature, pH), and precursor availability, food producers can modulate the concentration of MTET to either enhance desirable savory notes (e.g., in specialty cheeses) or mitigate its formation to prevent off-flavors.

-

Quality Marker: The presence and concentration of MTET can serve as a chemical marker for specific biochemical processes, indicating the progress of ripening or the activity of certain microbial populations.

-

Off-Flavor Diagnosis: In products where its presence is undesirable, identifying MTET as the causative agent of a sulfury off-flavor allows for targeted troubleshooting, focusing on raw material quality (methionine content) or process hygiene to control microbial activity.

By leveraging detailed analytical insights, food scientists can move beyond descriptive sensory analysis to a predictive model of flavor development, enabling more consistent and targeted product profiles.

References

-

Díaz, M., et al. (2003). Conversion of Methionine to Thiols by Lactococci, Lactobacilli, and Brevibacteria. Applied and Environmental Microbiology. Available at: [Link]

-

The Good Scents Company. (n.d.). 1-(methyl thio) ethane thiol. TGSC Information System. Available at: [Link]

-

American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Available at: [Link]

-

Ferchichi, M., et al. (1986). Production of S-Methylthioacetate by Brevibacterium linens. Applied and Environmental Microbiology. Available at: [Link]

-

Wikipedia. (n.d.). Methanethiol. Wikipedia. Available at: [Link]

-

Hartwig, A., et al. (2020). Ethanethiol. MAK-Collection for Occupational Health and Safety. Available at: [Link]

-

Lei, Q., & Boatright, W. L. (2001). Development of a new methanethiol quantification method using ethanethiol as an internal standard. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

FooDB. (2011). Showing Compound this compound (FDB029638). FooDB. Available at: [Link]

-

Scent.vn. (n.d.). Ethanethiol (CAS 75-08-1): Odor profile, Properties, & IFRA compliance. Scent.vn. Available at: [Link]

-

Le-Quere, J. L., et al. (2005). Production of volatile compounds by cheese-ripening yeasts: Requirement for a methanethiol donor for S-methyl thioacetate synthesis by Kluyveromyces lactis. International Dairy Journal. Available at: [Link]

-

De-la-Torre-González, F. J., et al. (2018). Proposed oxidative pathways in aerobic degradation of ethanethiol. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylthioethanethiol. PubChem Compound Database. Available at: [Link]

-

Kim, H., et al. (2023). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry. Available at: [Link]

-

van Aardt, M. (2004). The formation of fat-derived flavour compounds during the ripening of Gouda-type cheese. Wageningen University Research. Available at: [Link]

-

Kim, H., et al. (2023). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

North, J. A., et al. (2018). Two Distinct Aerobic Methionine Salvage Pathways Generate Volatile Methanethiol in Rhodopseudomonas palustris. Journal of Bacteriology. Available at: [Link]

-

Ledesma-Amaro, R., et al. (2021). Biochemical and genetic studies define the functions of methylthiotransferases in methanogenic and methanotrophic archaea. eLife. Available at: [Link]

-

Rather, S. A., et al. (2024). Effect of selected food additives on quality of meat and meat products, recent advances. Applied Food Research. Available at: [Link]

-

North, J. A., et al. (2017). Microbial pathway for anaerobic 5′-methylthioadenosine metabolism coupled to ethylene formation. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

- 1. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]

- 2. Showing Compound this compound (FDB029638) - FooDB [foodb.ca]

- 3. echemi.com [echemi.com]

- 4. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Conversion of Methionine to Thiols by Lactococci, Lactobacilli, and Brevibacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of S-Methylthioacetate by Brevibacterium linens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ffhdj.com [ffhdj.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a new methanethiol quantification method using ethanethiol as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 1-(Methylthio)ethanethiol

Title: 1-(Methylthio)ethanethiol: The Olfactory Architect of Durian and Allium Subtitle: A Technical Deep Dive into Discovery, Synthesis, and Chemo-Sensory Properties

Abstract

This compound (CAS 31331-53-0), a volatile gem-dithiohemiacetal, represents a pinnacle of potency in flavor chemistry. Best known as the primary odorant defining the divisive profile of Durian (Durio zibethinus), this compound bridges the gap between sulfury stench and savory depth.[1] This technical guide explores its historical isolation, the chemical mechanisms of its formation (both biosynthetic and synthetic), and its critical role in modern flavor science.[1]

Chemical Identity & Physical Properties

This compound is a geminal dithiohemiacetal, a rare structural class where a central carbon is bonded to both a sulfanyl group (-SH) and a methylthio group (-SCH₃).

| Property | Data |

| IUPAC Name | 1-(Methylsulfanyl)ethane-1-thiol |

| CAS Number | 31331-53-0 |

| Molecular Formula | C₃H₈S₂ |

| Molecular Weight | 108.23 g/mol |

| Structure | CH₃-CH(SH)-S-CH₃ |

| Odor Threshold | Extremely Low (< 1 ppb in air) |

| Odor Character | Roasted onion, savory, durian, sulfury, "thiamine-like" |

| LogP (Predicted) | ~1.69 |

| Solubility | Soluble in ethanol, organic solvents; slightly soluble in water |

Historical Discovery & Isolation

The discovery of this compound is inextricably linked to the analysis of "exotic" and pungent food volatiles in the late 20th century.[1]

-

The Durian Enigma (1970s - 2012): While early studies in the 1970s by Baldry et al. identified simple thiols like methanethiol and ethanethiol in Durian, they failed to account for the fruit's complex, lingering savory notes.[1] The breakthrough came with the application of Aroma Extract Dilution Analysis (AEDA) .[1]

-

Seminal Work: In 2012, Li, Schieberle, and Steinhaus at the German Research Center for Food Chemistry definitively identified this compound (along with 1-(ethylsulfanyl)ethanethiol) as a high-impact odorant.

-

Impact: They demonstrated that this single compound, despite being present in trace quantities, possessed an Odor Activity Value (OAV) in the hundreds of thousands, effectively carrying the "roasted onion" note that underpins the fruit's profile.[1]

-

-

Allium Connection: Parallel research in Allium species (leeks, elephant garlic) identified the compound as a contributor to the "pungent" and "meaty" aroma profile, often formed via the degradation of alk(en)yl cysteine sulfoxides.[1]

Biosynthetic Pathways

In biological systems, the formation of this compound is a result of enzymatic degradation of sulfur-containing amino acids, followed by chemical condensation.

Mechanism:

-

Enzymatic Cleavage: The enzyme Methionine γ-lyase (MGL) cleaves Methionine (or Ethionine) to release Methanethiol (CH₃SH) and ammonia.[1]

-

Aldehyde Formation: Acetaldehyde is generated via glycolysis or fermentation within the ripening fruit.[1]

-

Condensation: The high concentration of reactive thiols and aldehydes leads to the formation of the dithiohemiacetal.[1]

Figure 1: Proposed biosynthetic formation in Durian pulp involving enzymatic release of thiols and subsequent chemical condensation with acetaldehyde.[1]

Chemical Synthesis Protocols

For research and analytical standards, the compound is synthesized via the acid-catalyzed addition of thiols to aldehydes.[1] This reaction is reversible and equilibrium-driven.[1]

Protocol: Acid-Catalyzed Condensation

Principle: Aldehydes react with thiols and hydrogen sulfide in the presence of an acid catalyst (e.g., HCl) to form gem-dithiohemiacetals.[1]

Reagents:

-

Acetaldehyde (1.0 eq)[1]

-

Methanethiol (1.0 - 1.5 eq)

-

Catalyst: Dry HCl gas or catalytic H₂SO₄[1]

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)[1]

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, gas inlet tube, and magnetic stirrer. Maintain system under inert atmosphere (N₂).

-

Cooling: Cool the solvent to -10°C to 0°C.

-

Addition: Introduce Acetaldehyde into the solvent.

-

Saturation: Slowly bubble H₂S gas and Methanethiol gas into the mixture simultaneously.

-

Catalysis: Introduce a stream of dry HCl gas for 15-30 minutes.

-

Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature in a sealed vessel (autoclave preferred for yield).

-

Quenching: Wash the organic layer with ice-cold water and saturated NaHCO₃ to remove acid.[1]

-

Isolation: Dry over anhydrous MgSO₄ and concentrate carefully (compound is volatile).

-

Purification: Fractional distillation under reduced pressure. Note: The compound is thermally unstable; avoid high pot temperatures.[1]

Figure 2: Synthetic pathway via acid-catalyzed condensation.

Applications & Regulatory Status

Flavor Industry[1][4]

-

Profile: Used to impart "roasted," "meaty," and "sulfurous" notes.[1] Essential for reconstituting onion, garlic, and tropical fruit flavors.[1]

-

Potency: Due to its low odor threshold, it is used in ppm or ppb levels.[1]

-

Regulatory:

-

FEMA: While many homologs have FEMA numbers (e.g., FEMA 3820 for 1-Buten-1-yl methyl sulfide), This compound is often regulated under broader "Flavoring Substances" categories in the EU (FL no. 12.xxx series) or as a component of natural extracts (JECFA).[1] Note: Always verify current local regulations as specific FEMA numbers may be updated.[1]

-

Safety: Classified as a high-potency odorant.[1] Handling requires fume hoods and activated carbon filtration to prevent environmental nuisance.[1]

-

Pharmaceutical Intermediates

-

The gem-dithio moiety serves as a protecting group for carbonyls or as a scaffold for sulfur-containing heterocycles in drug discovery.

References

-

Li, J.-X., Schieberle, P., & Steinhaus, M. (2012).[1] "Characterization of the Major Odor-Active Compounds in Thai Durian (Durio zibethinus L. 'Monthong') by Aroma Extract Dilution Analysis and Headspace Gas Chromatography–Olfactometry." Journal of Agricultural and Food Chemistry, 60(45), 11253–11262.[1] Link[1]

-

Baldry, J., et al. (1972).[1] "Volatile Flavour Components of Durian."[1][2][3] Phytochemistry, 11(6), 2081-2084.[1] Link

-

Vermeulen, C., et al. (2006).[1] "Synthesis and Sensory Characterization of 1-Alk(en)ylthioalkanethiol Derivatives." Journal of Agricultural and Food Chemistry, 54(10), 3664–3669.[1] Link[1]

-

The Good Scents Company. "this compound Data Sheet." Link

Sources

A Technical Guide to Quantum Chemical Calculations for 1-(Methylthio)ethanethiol: From First Principles to Molecular Properties

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 1-(methylthio)ethanethiol (C₃H₈S₂), a molecule of interest in flavor chemistry and natural products.[1][2] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental causality behind methodological choices. We will explore the selection of appropriate theoretical models, detail a self-validating computational workflow from geometry optimization to frequency analysis, and interpret the resulting electronic and structural data. The methodologies described herein are grounded in established computational chemistry practices, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Case for Computational Analysis of this compound

This compound (CAS: 31331-53-0) is an organosulfur compound characterized by the presence of both a thiol (-SH) and a thioether (R-S-R') functional group.[3][4] Its chemical formula is C₃H₈S₂ and it has a molecular weight of approximately 108.23 g/mol .[2] The unique reactivity of organosulfur compounds makes them crucial in various fields, from organic synthesis to materials science and biology.[5][6]

Computational modeling provides a powerful lens to investigate molecules like this compound at a level of detail inaccessible to many experimental techniques alone.[7] Through quantum chemical calculations, we can accurately predict:

-

Molecular Structure: Stable three-dimensional conformations and precise geometric parameters (bond lengths, angles).

-

Thermochemistry: Enthalpies of formation, Gibbs free energies, and bond dissociation energies (BDEs).[8]

-

Electronic Properties: The distribution of electrons, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are key to understanding reactivity.[9]

-

Spectroscopic Signatures: Vibrational frequencies corresponding to infrared (IR) spectra, which can aid in experimental characterization.

This guide establishes a robust computational protocol designed to yield reliable and verifiable data on this compound.

The Theoretical Framework: Selecting the Right Tools for a Sulfur-Containing Molecule

The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set. For a molecule containing second-row elements like sulfur, these choices are particularly critical.

The Method: Density Functional Theory (DFT)

For systems of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[10][11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density. We will employ the B3LYP hybrid functional , one of the most widely used and extensively benchmarked functionals, known for providing reliable results for a broad range of organic molecules.[8]

-

Expertise & Causality: The choice of B3LYP is deliberate. While newer functionals exist, B3LYP's performance in predicting geometries and thermochemistry for small organosulfur compounds is well-documented, making it a trustworthy starting point for this analysis.[8]

The Basis Set: Describing the Electron Distribution

A basis set is a set of mathematical functions used to construct the molecular orbitals.[12] For sulfur, it is imperative to use a basis set that can accurately describe its valence electrons, including its lone pairs.

We will use the 6-311+G(d,p) Pople-style basis set . Let's deconstruct this choice:

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for the electron density to arrange itself correctly.

-

+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms.

-

(d,p): These are polarization functions . The '(d)' adds d-type functions to heavy atoms, and the '(p)' adds p-type functions to hydrogen atoms.

-

Expertise & Causality: The inclusion of diffuse and polarization functions is not optional; it is essential for sulfur. Sulfur's lone pairs are relatively diffuse (loosely held), and the '+' functions are required to model them accurately.[13][14] Polarization functions allow the electron orbitals to change shape and direction in the presence of the electric field of neighboring atoms, which is critical for correctly modeling chemical bonds and non-bonding interactions.[14] Neglecting these functions would lead to significant errors in both the calculated geometry and energy.

| Parameter | Selection | Rationale |

| Theory Level | Density Functional Theory (DFT) | Excellent balance of accuracy and computational cost for this system size.[15] |

| Functional | B3LYP | A robust, well-benchmarked hybrid functional for organic molecules.[8] |

| Basis Set | 6-311+G(d,p) | Triple-zeta quality with essential diffuse and polarization functions for sulfur.[13][14] |

The Computational Protocol: A Self-Validating Workflow

The following protocol outlines a logical sequence of calculations. This workflow is designed to be self-validating, where the results of one step confirm the validity of the previous one. This protocol can be implemented in various quantum chemistry software packages like Gaussian, ORCA, NWChem, or Spartan.[16][17][18][19][20]

Sources

- 1. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]

- 2. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Organosulfur and Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ritme.com [ritme.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spartan (chemistry software) - Wikipedia [en.wikipedia.org]

- 17. NWChem [nwchemgit.github.io]

- 18. ORCA - FACCTs [faccts.de]

- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 20. NWChem - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Thermochemical Characterization of 1-(Methylthio)ethanethiol

[1][2]

Executive Summary

This compound (CAS 31331-53-0) is a volatile organosulfur compound belonging to the hemi-dithioacetal class.[1][2] Structurally characterized by a geminal substitution of a thiol (-SH) and a methylthio (-SCH₃) group on an ethyl backbone, it serves as a critical intermediate in the formation of stable dithioacetals and contributes significantly to the olfactory profiles of Durio zibethinus (durian) and Allium species.[2]

This guide addresses the scarcity of direct experimental thermochemical data for this transient species by synthesizing available physical constants with high-fidelity group additivity estimations.[2] It provides a self-validating synthesis protocol and a detailed spectroscopic breakdown to ensure reproducible identification in complex matrices.[2]

Chemical Identity & Structural Properties[1][2][3][4][5][6][7]

| Parameter | Data |

| IUPAC Name | 1-(Methylthio)ethane-1-thiol |

| Common Synonyms | 1-Methylsulfanylethanethiol; Acetaldehyde methyl hemidithioacetal |

| CAS Registry Number | 31331-53-0 |

| Molecular Formula | C₃H₈S₂ |

| Molecular Weight | 108.23 g/mol |

| SMILES | CC(S)SC |

| InChI Key | GHIADNFHCKUPJL-UHFFFAOYSA-N |

| Structural Class | Geminal Hemi-dithioacetal |

Structural Logic

The molecule consists of a central

Thermochemical Parameters

Due to the compound's instability and niche application, experimental calorimetric data is limited.[2] The following values combine verified experimental physical constants with predictive thermochemistry based on Benson Group Additivity methods.

Experimental Physical Constants

| Property | Value | Conditions | Reliability |

| Boiling Point | 131.0 – 132.9 °C | @ 760 mmHg | High (Experimental) |

| Density | 0.879 – 0.885 g/cm³ | @ 25 °C | Medium (Experimental) |

| Refractive Index ( | 1.522 – 1.528 | @ 20 °C | High (Experimental) |

| Vapor Pressure | ~10.7 mmHg | @ 25 °C | Predicted |

| Flash Point | 34.4 °C (94 °F) | Closed Cup | Safety Critical |

Predictive Thermochemistry (Benson Group Additivity)[2]

To provide the enthalpy of formation (

Calculation Logic:

-

Group 1:

[Terminal Methyl][1][2] -

Group 2:

[Central Methine][2] -

Group 3:

[Thiol Sulfur][1][2] -

Group 4:

[Sulfide Sulfur][1][2] -

Group 5:

[S-Methyl][1][2]

Estimated

Scientific Insight: The relatively low negative enthalpy of formation suggests the compound is thermodynamically stable relative to its elements but kinetically labile relative to disproportionation.[2]

Synthesis & Purification Protocols

The synthesis of this compound relies on the acid-catalyzed addition of methanethiol to acetaldehyde, followed by reaction with hydrogen sulfide.[2] This is an equilibrium-controlled process requiring precise temperature management to favor the hemi-dithioacetal over the full dithioacetal.[1][2]

Reaction Mechanism Diagram[1][2]

Caption: Acid-catalyzed synthesis pathway showing the equilibrium between the target hemi-dithioacetal and the thermodynamic dithioacetal byproduct.[1]

Step-by-Step Protocol

Safety Warning: Methanethiol and H₂S are extremely toxic and flammable.[2] All operations must be performed in a functioning fume hood with H₂S detectors active.

-

Reagent Preparation:

-

Cool a reaction vessel containing equimolar Acetaldehyde (0.1 mol) in dry dichloromethane (DCM) to -10 °C.

-

Add catalytic amount of

-Toluenesulfonic acid (pTSA) or anhydrous HCl gas.[2]

-

-

Thiol Addition:

-

Slowly bubble Methanethiol (0.1 mol) into the solution, maintaining temperature < 0 °C.

-

Stir for 30 minutes to generate the intermediate hemithioacetal.

-

-

Sulfuration:

-

Introduce dry Hydrogen Sulfide (H₂S) gas (excess, ~0.15 mol) into the mixture at -5 °C.

-

Allow the reaction to proceed for 2 hours.

-

-

Quenching & Isolation:

-

Quench the catalyst with solid Sodium Bicarbonate (

).[2] -

Filter the mixture under inert atmosphere (

).[2] -

Purification: Fractional distillation under reduced pressure.[2]

-

Target Fraction: Collect vapor at ~45-50 °C @ 15 mmHg (estimated based on BP nomograph).

-

Note: Avoid high pot temperatures to prevent reversion to acetaldehyde.[2]

-

-

Analytical Characterization

Validating the identity of this compound requires distinguishing it from the symmetric dithioacetal.[2]

Nuclear Magnetic Resonance (NMR) Prediction[2]

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H | 1.55 | Doublet ( | 3H | Terminal |

| ¹H | 2.15 | Singlet | 3H | Sulfide |

| ¹H | 2.30 | Doublet ( | 1H | Thiol |

| ¹H | 4.10 | Multiplet (dq) | 1H | Methine |

Note: The thiol proton shift is concentration and solvent dependent (typically

Mass Spectrometry (EI, 70 eV)

Stability & Applications

Stability Profile

This compound exhibits thermal lability .[2] Above 60 °C, or in the presence of strong acids/bases, it disproportionates:

Industrial Relevance

-

Flavor Chemistry: A potent "sulfury/onion" note used in savory flavor formulations (meat, soup bases) and artificial durian flavors.[2]

-

Pharma Intermediates: Used as a sulfenylating agent to introduce the

-methylthio ethyl motif into heterocyclic drug scaffolds.[2]

Caption: Stability logic flow indicating critical storage parameters to prevent degradation.

References

-

National Institute of Standards and Technology (NIST). Ethanethiol and Sulfide Thermochemistry.[2] NIST Chemistry WebBook, SRD 69.[2] [Link][2]

-

PubChem. Compound Summary: this compound (CAS 31331-53-0).[1][2][3] National Library of Medicine.[2] [Link][2]

-

The Good Scents Company. this compound Flavor & Fragrance Data.[2][Link][2]

-

Benson, S. W. (1976).[2] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters.[2] John Wiley & Sons.[2] (Methodology citation for Group Additivity).

-

Vermeulen, C., et al. (2006).[2] Synthesis and Characterization of Sulfur Flavor Compounds. Journal of Agricultural and Food Chemistry.[2][4] (Contextual citation for hemi-dithioacetal synthesis).

Sources

- 1. Showing Compound this compound (FDB029638) - FooDB [foodb.ca]

- 2. scribd.com [scribd.com]

- 3. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Enantioselective Analysis & Synthesis of 1-(Methylthio)ethanethiol

Executive Summary

1-(Methylthio)ethanethiol (CAS: 31331-53-0), a volatile sulfur compound (VSC) found in Durio zibethinus (durian) and Tuber species (truffles), presents a unique challenge in flavor chemistry and pharmaceutical intermediate synthesis. As a geminal dithioether derivative, its chiral center at the C1 position creates two enantiomers:

This guide moves beyond generic descriptions to provide a rigorous technical framework for the synthesis, stabilization, and enantiomeric resolution of MTET. Due to the high susceptibility of the gem-dithio moiety to oxidative degradation and disproportionation, standard thiol protocols are insufficient. This document outlines a self-validating workflow for researchers requiring high-purity enantiomers.

Part 1: Molecular Architecture & Stereochemical Challenges

Structural Analysis

MTET represents a "hemi-dithioacetal" structure. Unlike stable thioethers, the presence of a thiol (-SH) and a methylthio (-SMe) group on the same carbon renders the C-S bonds labile.

| Property | Value | Critical Note |

| Formula | ||

| MW | 108.23 g/mol | High volatility requires chilled handling.[1] |

| Chiral Center | C1 (bonded to H, Me, SH, SMe) | Racemization can occur under acidic conditions via carbocation intermediates. |

| Boiling Point | ~132 °C (est) | Distillation requires vacuum to prevent thermal rearrangement. |

| Odor Threshold | < 1 ppb (est) | Extreme potency; requires closed-loop sampling. |

The Enantiomeric Imperative

In VSCs, chirality often dictates olfactory perception. While specific literature on the distinct odor qualities of MTET enantiomers is sparse compared to 3-mercaptohexanol, the structural analogy suggests significant sensory divergence.

-

Hypothesis: One enantiomer likely carries the "sulfury/onion" note, while the other may contribute the "fruity/tropical" nuance typical of durian esters.

-

Action: Enantioselective separation is required not just for purity, but to define these organoleptic profiles.

Part 2: High-Fidelity Synthesis Protocol

Do not rely on the equilibrium reaction of acetaldehyde, methanethiol, and hydrogen sulfide, as this yields an uncontrollable mixture of hemi-thioacetals and trithio-compounds. The following Nucleophilic Substitution Route is the industry standard for controlled synthesis.

Reaction Mechanism

The synthesis targets the substitution of chloride in 1-chloroethyl methyl sulfide using sodium hydrosulfide (NaHS) under anhydrous conditions to prevent hydrolysis back to acetaldehyde.

Step-by-Step Methodology

Reagents:

-

1-Chloroethyl methyl sulfide (Precursor) - Freshly distilled

-

Sodium Hydrosulfide (NaHS) - Anhydrous, high purity

-

Solvent: THF (Dry, degassed) or DMF (if temperature control is precise)

Protocol:

-

Inert Atmosphere Setup: Purge a double-necked round-bottom flask with Argon. Oxygen is the enemy; it promotes immediate disulfide dimerization (

). -

Solvation: Suspend NaHS (1.2 eq) in dry THF at -10°C.

-

Addition: Dropwise addition of 1-chloroethyl methyl sulfide over 30 minutes. Maintain internal temperature < 0°C to suppress elimination side-reactions (vinyl sulfide formation).

-

Quench & Extraction:

-

Quench with degassed, ice-cold dilute HCl (pH 4). Do not use strong base, as it promotes thiolate oxidation.

-

Extract immediately with pentane (low boiling point allows easy removal).

-

-

Purification: Fractional distillation under reduced pressure (50 mbar). Collect the fraction corresponding to MTET.

Synthesis Workflow Diagram

Figure 1: Controlled nucleophilic substitution pathway for MTET synthesis. Note the critical divergence point where oxygen exposure leads to irreversible dimerization.

Part 3: Enantioselective Resolution (Analytical & Preparative)[2]

Separating the

Analytical Resolution: Chiral GC-SCD

Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (SCD) is the only acceptable method for trace analysis. Mass Spectrometry (MS) is secondary due to isobaric interferences in complex matrices.

Column Selection: The separation requires a cyclodextrin-based stationary phase capable of inclusion complexation with the methylthio group.

-

Primary Choice: tert-Butyldimethylsilyl-

-cyclodextrin (e.g., MEGA-DEX DMT-Beta). -

Mechanism: The hydrophobic cavity of the cyclodextrin interacts differentially with the spatial arrangement of the -SMe and -SH groups.

Optimized GC Parameters:

| Parameter | Setting | Rationale |

| Injector Temp | 180°C | Minimize thermal rearrangement. |

| Split Ratio | 10:1 | Prevent column overload (thiol tailing). |

| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode. |

| Oven Program | 40°C (2 min) | Slow ramp is critical for chiral resolution ( |

| Detector | SCD (Chemiluminescence) | Equimolar sulfur response; eliminates solvent quenching. |

Preparative Resolution: Lipase-Catalyzed Kinetic Resolution

For isolating mg-to-gram quantities of pure enantiomers, chromatography is inefficient. Enzymatic transesterification is the preferred route.

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl Acetate.

-

Process:

-

Racemic MTET + Vinyl Acetate + CAL-B in Hexane.

-

The enzyme selectively acetylates the

-enantiomer (typically) to form the thioester. -

The

-enantiomer remains as the free thiol. -

Separation: Silica gel chromatography separates the polar thioester from the non-polar thiol.

-

Hydrolysis: Chemical hydrolysis of the thioester yields the pure

-enantiomer.

-

Part 4: Handling, Stability & Safety

The Oxidation Cascade

MTET is chemically fragile. Upon exposure to air, it does not just oxidize; it disproportionates.

Storage Protocol (The "Golden Rules")

-

Headspace: Always store under Argon. Nitrogen is acceptable only if scrubbed of

. -

Container: Amber silylated glass vials. Avoid bare glass (surface silanols can catalyze rearrangement).

-

Temperature: -80°C for long-term storage. -20°C for working aliquots (max 1 week).

-

Scavengers: Do not use standard antioxidants like BHT, as they can interfere with sulfur analysis. Physical exclusion of air is the only remedy.

Degradation Pathway Diagram

Figure 2: Major degradation pathways. Note that acid catalysis leads to polymerization, while oxidation leads to dimerization.

References

-

Biosynth. (n.d.). This compound Product Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Ethanethiol and Volatile Sulfur Compounds Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Waters Corporation. (2023). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from

-

MDPI. (2023). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination. Molecules. Retrieved from

-

FooDB. (2023). Compound Summary: this compound.[2][3][4][5][6] Retrieved from

Sources

- 1. scent.vn [scent.vn]

- 2. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Showing Compound this compound (FDB029638) - FooDB [foodb.ca]

- 5. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]

- 6. biosynth.com [biosynth.com]

Methodological & Application

Application Note: Characterization, Quantification, and Formation Kinetics of 1-(Methylthio)ethanethiol (CAS 31331-53-0)

Executive Summary

This technical guide details the handling, detection, and mechanistic formation of 1-(Methylthio)ethanethiol (1-MTET), a potent volatile sulfur compound (VSC) critical to the flavor profiles of Durio zibethinus (Durian), roasted meats, and Allium species.

Despite its significance as a high-impact odorant (OAV > 250,000 in durian pulp), 1-MTET presents unique challenges in research due to its hemi-dithioacetal structure , which is prone to rapid oxidation and equilibrium shifting. This guide provides validated protocols for researchers in food chemistry and pharmaceutical analysis (breath biomarkers), focusing on Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) as the analytical gold standard.

Chemical Profile & Stability[1]

Compound: this compound

CAS Registry Number: 31331-53-0

IUPAC Name: 1-Methylsulfanylethanethiol

Molecular Formula:

Structural Instability and Handling

1-MTET is a hemi-dithioacetal formed by the addition of methanethiol to thioacetaldehyde (or acetaldehyde + H2S). It exists in a delicate equilibrium.

-

Oxidation Risk: High. Rapidly oxidizes to disulfides (e.g., diethyl disulfide, dimethyl disulfide) upon exposure to air.

-

Thermal Instability: Decomposes above 60°C in aqueous solution if not stabilized.

-

Storage Protocol: Standards must be stored at -80°C in inert gas-purged (Argon/Nitrogen) amber vials.

Protocol A: High-Sensitivity Quantification via GC-SCD

Objective: To quantify trace levels (ppb range) of 1-MTET in complex matrices (fruit pulp, meat broth) without hydrocarbon interference.

Rationale: Mass Spectrometry (MS) often suffers from isobaric interference and fragmentation overlap for low-molecular-weight sulfur compounds. Sulfur Chemiluminescence Detection (SCD) is selected for its equimolar response, high linearity (

Materials

-

Detector: Agilent 8355 SCD (or Shimadzu Nexis SCD-2030).

-

Column: DB-Sulfur SCD (60m x 0.25mm ID x 0.5µm film) or thick-film DB-1.

-

Extraction: SPME Fiber (DVB/CAR/PDMS) – Carboxen is essential for trapping low MW sulfur.

Experimental Workflow

Step 1: Sample Preparation (Inert Atmosphere)

-

Weigh 5.0 g of sample into a 20 mL headspace vial.

-

Add 2 mL saturated NaCl solution (to salt-out volatiles).

-

Critical: Purge vial headspace with Nitrogen for 30 seconds before sealing with a PTFE/Silicone septum.

-

Incubate at 40°C for 20 minutes (agitation: 250 rpm).

Step 2: SPME Extraction

-

Insert DVB/CAR/PDMS fiber.

-

Expose fiber to headspace for 30 minutes at 40°C.

-

Retract fiber and immediately transfer to GC injector.

Step 3: GC-SCD Parameters[4][3]

| Parameter | Setting | Note |

| Inlet Temp | 230°C | Splitless mode (1 min) |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow |

| Oven Program | 35°C (5 min) | Slow ramp crucial for VSC separation |

| SCD Burner | 800°C | Hydrogen/Air ratio optimized per vendor |

| SCD Pressure | 350-400 torr | Maintains reaction cell stability |

Step 4: Data Processing

-

Identification: Compare Retention Index (RI) against authentic standard (RI ~930 on DB-5).

-

Quantification: Use External Standard Method with calibration curves generated in a model matrix (e.g., deodorized water or pumpkin puree).

-

Calculation:

Analytical Workflow Diagram

Figure 1: Optimized analytical workflow for volatile sulfur compounds using GC-SCD to ensure selectivity and prevent oxidation.

Protocol B: Formation Kinetics (Maillard & Biogenesis)

Understanding the formation of 1-MTET is critical for flavor modulation. Two primary pathways exist: the Biotic Pathway (enzymatic in plants) and the Abiotic Pathway (Maillard reaction in cooking).

The Abiotic Mechanism (Maillard/Strecker)

In roasted meat systems, 1-MTET forms via the interaction of Strecker degradation products.

Precursors:

-

Acetaldehyde: Derived from Alanine via Strecker degradation.

-

Methanethiol: Derived from Methionine degradation.

-

Hydrogen Sulfide (

): Derived from Cysteine/Methionine.

Reaction:

Experimental Simulation Protocol

To study this formation in a model system:

-

Reactants: Prepare phosphate buffer (0.1 M, pH 6.0) containing:

-

Acetaldehyde (5 mM)

-

Methanethiol (5 mM) - Handle in fume hood

- donor (NaHS, 2 mM)

-

-

Thermal Treatment: Seal in glass ampoules and heat at 100°C for 30 mins.

-

Quenching: Cool immediately in ice water.

-

Analysis: Analyze via Protocol A (GC-SCD) to observe the formation of 1-MTET and its equilibrium with 1,1-dithiols.

Formation Pathway Diagram

Figure 2: Abiotic formation pathway of this compound from amino acid precursors during thermal processing.

Sensory Analysis & OAV Calculation

Relevance: 1-MTET has an exceptionally low odor threshold, meaning trace quantities drive significant sensory perception.

Odor Activity Value (OAV)

The OAV is the ratio of concentration to the odor threshold.

-

Odor Threshold (Water): ~0.3 - 1.5 µg/kg (ppb).

-

Odor Quality:

-

Low Conc: Roasted onion, savory, meaty.

-

High Conc: Sulfurous, Durian-like, putrid.

-

Sensory Protocol (AEDA)

For researchers determining the impact of 1-MTET in a new food product:

-

Aroma Extract Dilution Analysis (AEDA): Stepwise dilution of the extract (1:2, 1:4, etc.) analyzed by GC-Olfactometry (GC-O).

-

Panelists: Sniff the GC effluent port.

-

FD Factor: The highest dilution at which the compound is still smellable is the Flavor Dilution (FD) factor. 1-MTET typically exhibits high FD factors (>1000) in roasted beef and durian.

References

-

Li, J. X., Schieberle, P., & Steinhaus, M. (2012). Characterization of the Major Odor-Active Compounds in Thai Durian (Durio zibethinus L. 'Monthong') by Aroma Extract Dilution Analysis and Headspace Gas Chromatography-Olfactometry.[5][6] Journal of Agricultural and Food Chemistry, 60(45), 11253-11262. Link

-